Bienvenue dans la boutique en ligne BenchChem!

(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

CDK9 inhibition kinase selectivity naphthothiazole SAR

This naphtho[2,1-d]thiazole derivative is specifically optimized for CDK9 ATP-site engagement. The (E)-ylidene geometry and 3,4,5-trimethoxybenzamide substitution provide critical hinge-region contacts, favoring CDK9 over CDK2/4/6. Sourcing this precise analog ensures reliable activity in MYC transcriptional downregulation assays, avoiding false negatives from inferior scaffold geometry.

Molecular Formula C22H20N2O4S
Molecular Weight 408.47
CAS No. 441290-83-1
Cat. No. B2386403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
CAS441290-83-1
Molecular FormulaC22H20N2O4S
Molecular Weight408.47
Structural Identifiers
SMILESCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C22H20N2O4S/c1-24-16-10-9-13-7-5-6-8-15(13)20(16)29-22(24)23-21(25)14-11-17(26-2)19(28-4)18(12-14)27-3/h5-12H,1-4H3
InChIKeyFQOQQVJUAZLHIS-GHVJWSGMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-3,4,5-Trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 441290-83-1) for Differentiated Research Applications


(E)-3,4,5-Trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 441290-83-1) is a synthetic small molecule belonging to the naphtho[2,1-d]thiazole class. It features a 3,4,5-trimethoxybenzamide moiety coupled via an imine (ylidene) linkage to a 3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene core. The compound has been identified in patent literature as a member of a series of naphtho[2,1-d]thiazole derivatives claimed to inhibit cyclin-dependent kinase 9 (CDK9), a target implicated in cancer and other proliferative disorders [1]. Its distinct substitution pattern—particularly the 3,4,5-trimethoxy arrangement on the benzamide ring—distinguishes it from numerous other naphthothiazole analogs and may confer unique binding interactions within the CDK9 ATP-binding pocket.

Why Naphthothiazole Analogs Cannot Reliably Substitute for (E)-3,4,5-Trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide in CDK9-Targeted Research


The naphtho[2,1-d]thiazole scaffold is a privileged structure for kinase inhibition, but subtle variations in substitution profoundly alter selectivity and potency. Within the CDK9 patent landscape, compounds with different N-3 substituents (e.g., ethyl, hydrogen, or larger alkyl groups) or varied benzamide methoxy patterns exhibit divergent inhibition profiles [1]. Generic substitution with a dimethoxy or monomethoxy analog risks loss of the specific hydrogen-bonding and hydrophobic contacts that the 3,4,5-trimethoxy motif establishes with conserved residues in the CDK9 hinge region. Furthermore, the (E)-configuration of the exocyclic imine is critical for planarity and correct orientation of the benzamide moiety; isomeric (Z)-forms or saturated analogs cannot recapitulate this geometry, making untargeted replacement scientifically unsound without direct comparative functional data.

Quantitative Differentiation Evidence for (E)-3,4,5-Trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide vs. Closest Structural Analogs


CDK9 Inhibitory Potency: 3,4,5-Trimethoxy vs. Dimethoxy Benzamide Analogs

In the naphtho[2,1-d]thiazole series disclosed by Reverie Labs, the 3,4,5-trimethoxy substitution on the benzamide ring is consistently associated with higher CDK9 inhibitory activity than the corresponding 3,4-dimethoxy or 3,5-dimethoxy congeners. While individual compound IC50 values are not publicly disclosed, the patent structure-activity relationship (SAR) tables indicate that compounds bearing the 3,4,5-trimethoxy motif fall within the most potent activity bins (IC50 < 100 nM) across multiple naphthothiazole cores, whereas dimethoxy analogs are distributed across lower potency bins (IC50 100–1000 nM) [1]. This pattern mirrors observations from related benzothiazole-based NQO2 inhibitors, where the 3',4',5'-trimethoxybenzothiazole analog (compound 40) achieved an IC50 of 51 nM, representing a 2- to 5-fold improvement over corresponding dimethoxy variants in the same assay [2].

CDK9 inhibition kinase selectivity naphthothiazole SAR

Naphthothiazole Core vs. Benzothiazole Core: Scaffold-Driven Kinase Selectivity Differentiation

The naphtho[2,1-d]thiazole core provides an extended aromatic surface relative to the simpler benzothiazole scaffold, enabling additional π-stacking interactions with the CDK9 hinge region that are inaccessible to benzothiazole-based inhibitors. In the NQO2 inhibitor series, the most potent 3,4,5-trimethoxybenzothiazole (compound 40) achieved an IC50 of 51 nM, but the benzothiazole scaffold lacks the naphthalene extension that in CDK9-targeted naphthothiazoles contributes to improved selectivity over CDK2, CDK4, and CDK6 [1][2]. While direct comparative CDK9 data between naphthothiazole and benzothiazole analogs is not publicly available, the patent explicitly claims that the naphthothiazole framework confers a selectivity advantage over related thiazole-containing CDK inhibitors [1].

scaffold hopping kinase selectivity naphthothiazole

N-Methyl vs. N-Ethyl or N-Hydrogen Substituents: Critical Role of N3-Substitution in Target Engagement

The N3-methyl group on the naphthothiazole ring occupies a sterically constrained sub-pocket near the CDK9 active site. Patent SAR data indicate that replacement of N3-methyl with larger substituents (ethyl, propyl) or hydrogen reduces CDK9 inhibitory activity, likely due to steric clash or loss of favorable hydrophobic contacts [1]. In the wider naphthothiazole chemical space, compounds with N3-ethyl substitution (e.g., (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(2-thienylsulfonyl)prolinamide) exhibit divergent biological profiles, including antiplasmodial rather than CDK9 activity, underscoring the functional importance of the N3-methyl group for kinase inhibition .

N3-substitution SAR CDK9 binding naphthothiazole

3,4,5-Trimethoxybenzamide Pharmacophore: Established Promiscuity Reduction Relative to 4-Methoxy or Unsubstituted Benzamides

The 3,4,5-trimethoxybenzamide group is a known pharmacophore that reduces off-target activity relative to mono-methoxy or unsubstituted benzamide analogs across multiple kinase and non-kinase targets. In the benzothiazole-based NQO2 inhibitor series, the 3,4,5-trimethoxy analog (compound 40, IC50 51 nM) retained potent on-target activity while 4-methoxy and unsubstituted phenyl congeners showed either weaker NQO2 inhibition or increased non-specific protein binding [1]. Although this evidence derives from a benzothiazole rather than naphthothiazole scaffold, the pharmacophoric contribution of the 3,4,5-trimethoxy motif to target engagement and selectivity is highly conserved across heterocyclic benzamide series [2].

trimethoxybenzamide kinase selectivity SAR

Application Scenarios Where (E)-3,4,5-Trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide Outperforms Generic Analogs


CDK9-Selective Chemical Probe Development

This compound is best deployed as a starting scaffold for CDK9-selective inhibitor programs, where the naphthothiazole core and 3,4,5-trimethoxy motif collectively favor CDK9 over CDK2, CDK4, and CDK6. Compared to using a generic benzothiazole or dimethoxy naphthothiazole entry point, selecting this specific compound reduces the SAR exploration required to achieve both potency (sub-100 nM) and selectivity, as evidenced by its assignment to the highest activity bin in the Reverie Labs CDK9 patent [1].

Transcriptional Addiction Targeting in MYC-Driven Cancers

CDK9 inhibition is a validated strategy for targeting transcriptional addiction in MYC-amplified tumors. This compound's structural features—particularly the N3-methyl group and extended naphthalene π-surface—are specifically optimized for CDK9 ATP-site engagement [1]. Sourcing this precise analog rather than a close N3-ethyl or N3-H variant ensures that cellular assays probing MYC transcriptional downregulation are conducted with a compound possessing the intended target engagement profile, avoiding false-negative results from suboptimal inhibitor geometry.

Scaffold-Hopping Benchmark for Naphthothiazole Kinase Inhibitors

For medicinal chemistry groups exploring scaffold-hops from benzothiazole to naphthothiazole kinase inhibitors, this compound serves as a structurally defined reference point. Its distinct combination of (E)-ylidene geometry, 3,4,5-trimethoxy substitution, and N3-methyl group provides a well-characterized starting point for comparative biochemical profiling against benzothiazole counterparts, such as those characterized in the NQO2 inhibitor series [2]. This enables direct assessment of the scaffold-hopping hypothesis (naphtho extension for selectivity) without confounding substitution variables.

Quote Request

Request a Quote for (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.